molecular formula C11H8N2O4 B2687801 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 723-76-2

2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B2687801
CAS No.: 723-76-2
M. Wt: 232.195
InChI Key: ZBLBTVNWNGWGHA-UHFFFAOYSA-N
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Description

2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound with significant biochemical and pharmacological properties. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with benzaldehyde and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sodium hydrogen sulfate can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Properties

IUPAC Name

2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-6-8(10(15)16)12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBTVNWNGWGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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